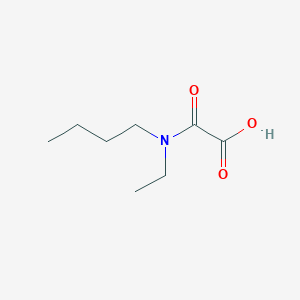
2-(Butyl(ethyl)amino)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyl(ethyl)amino)-2-oxoacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butyl and ethyl group attached to the amino nitrogen, and a keto group attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butyl(ethyl)amino)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with butylamine and ethylamine under controlled conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Butyl(ethyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
Chemical Structure:
- IUPAC Name: 2-(Butyl(ethyl)amino)-2-oxoacetic acid
- Molecular Formula: C₉H₁₅N₁O₃
- Molecular Weight: 185.23 g/mol
Reactions:
This compound can undergo various chemical reactions:
- Oxidation: The keto group can be oxidized to form carboxylic acids.
- Reduction: The keto group can be reduced to form alcohols.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique functional groups that facilitate various chemical transformations.
Biology
The compound has been investigated for its role in amino acid metabolism and enzyme activity. It acts as a substrate for enzymes involved in metabolic pathways, influencing cellular processes.
Mechanism of Action:
The interaction of this compound with specific enzymes can lead to the formation of metabolites that may have physiological effects. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, which could have implications for drug development.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) highlighted the potential of compounds related to this compound as effective inhibitors. These inhibitors demonstrated significant potency, suggesting applications in tuberculosis treatment .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound A | 257 | mPTPB Inhibition |
| Compound B | <20 | mPTPB Inhibition |
Case Study 2: Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit neuroprotective properties. In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress, indicating their potential for treating neurodegenerative diseases.
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| Compound C | 88 | 13 ± 1 |
| Compound D | 45 | 18 ± 4 |
Wirkmechanismus
The mechanism of action of 2-(Butyl(ethyl)amino)-2-oxoacetic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-[Methyl(ethyl)amino]-2-oxoacetic acid
- 2-[Butyl(methyl)amino]-2-oxoacetic acid
- 2-[Butyl(propyl)amino]-2-oxoacetic acid
Comparison: 2-(Butyl(ethyl)amino)-2-oxoacetic acid is unique due to the specific combination of butyl and ethyl groups attached to the amino nitrogen. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
127985-56-2 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-[butyl(ethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-9(4-2)7(10)8(11)12/h3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PZKODNAVADLMMO-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)C(=O)O |
Kanonische SMILES |
CCCCN(CC)C(=O)C(=O)O |
Synonyme |
Acetic acid, (butylethylamino)oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















